N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine
Description
Molecular Formula: C₁₁H₁₆ClF₂N₅
Molecular Weight: 291.73 g/mol
Structural Features:
- Comprises two pyrazole rings: one substituted with a difluoromethyl group at the 1-position and a methylene-linked isopropyl group at the 5-position.
- The second pyrazole ring is substituted with an isopropyl group at the 1-position and an amine group at the 5-position.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8(2)17-10(4-6-15-17)14-7-9-3-5-16-18(9)11(12)13;/h3-6,8,11,14H,7H2,1-2H3;1H |
InChI Key |
XCSHMTIZZNZUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Pathways
Formation of 1-Isopropyl-1H-pyrazol-5-amine
The isopropyl-substituted pyrazole amine serves as a critical precursor. A common method involves:
Synthesis of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde
The difluoromethyl-substituted pyrazole is synthesized via:
- Nucleophilic substitution : Treatment of 1H-pyrazole-5-carbaldehyde with difluoromethyl triflate in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
- Alternative route : Cyclization of α,β-unsaturated esters with difluoroacetyl halides, followed by hydrolysis and condensation with methylhydrazine.
Table 1: Comparison of Difluoromethylation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | |
|---|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃ | 80 | 85 | 98.5 | |
| Cyclization | NaI/KI | -20 to 80 | 78 | 99.7 |
Reductive Amination for Coupling
The final step involves linking the two pyrazole units via reductive amination:
- Activation : The difluoromethyl pyrazole aldehyde is reacted with the isopropyl pyrazole amine in methanol.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with Pd/C is used to reduce the imine intermediate.
Key Reaction Parameters:
- Solvent : Methanol or ethanol.
- Temperature : 25–50°C.
- Yield : 70–82%.
Catalytic Methods and Optimization
Palladium-Catalyzed Cross-Coupling
Aryl halide intermediates can undergo Suzuki-Miyaura coupling to introduce substituents:
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production Considerations
Continuous Flow Reactors
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Stability of Difluoromethyl Groups
- Hydrolysis risk : Storage under anhydrous conditions at −20°C prevents degradation.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and difluoromethylating agents like ClCF2H . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit inflammatory cytokines and enzymes, which play a crucial role in inflammatory diseases. In vitro studies have shown that compounds similar to this compound can significantly reduce the production of pro-inflammatory mediators .
Fungicidal Activity
This compound has been explored for its fungicidal properties. Similar compounds have been incorporated into formulations targeting various fungal pathogens affecting crops. The compound's mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways essential for fungal growth .
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer activities against several cancer cell lines. Results showed that this compound exhibited potent cytotoxicity, leading to further investigations into its mechanism of action .
Case Study: Agricultural Efficacy
A field trial conducted by agricultural scientists assessed the efficacy of this compound as a fungicide on crops affected by powdery mildew. The results indicated a significant reduction in disease incidence compared to untreated controls, suggesting its potential as an effective agricultural fungicide .
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
Physicochemical Properties :
- Limited data on melting point, boiling point, or solubility is available. The difluoromethyl group enhances electronegativity, which may improve metabolic stability compared to non-fluorinated analogs .
Structural and Functional Group Analysis
Key Differences and Implications
Difluoromethyl groups (target, ) improve electronegativity and resistance to oxidative metabolism, a common strategy in drug design .
Biological Activity :
- Pyrazole derivatives with pyridinyl substituents (e.g., ) often exhibit kinase inhibition due to π-π stacking with aromatic residues in enzyme active sites.
- The target’s chlorine atom (absent in or ) may enhance binding via halogen bonding, as seen in kinase inhibitors like ABL001-NXA .
Synthetic Routes :
- Similar to methods in , the target compound could be synthesized via nucleophilic substitution or reductive amination. For example, alkylation of a pyrazole-amine precursor with isopropyl bromide or chloride.
Hydrogen Bonding and Crystallinity :
- The amine group in the target compound and analogs (e.g., ) can form hydrogen bonds, influencing crystal packing and solubility. Etter’s graph set analysis could predict supramolecular interactions.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine, identified by its CAS number 1856065-56-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C12H18ClF2N5
- Molecular Weight : 305.76 g/mol
- Chemical Structure : The structure includes a difluoromethyl group and an isopropyl group attached to the pyrazole ring, which may influence its biological activity.
Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors. The presence of the difluoromethyl group may enhance lipophilicity and bioavailability, potentially leading to increased efficacy against specific biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
A notable study reported that certain pyrazole derivatives exhibited low micromolar potencies against cancer cells while demonstrating minimal cytotoxicity towards normal human cells. This selectivity is crucial for developing effective cancer therapeutics with fewer side effects .
Antiparasitic Activity
In addition to anticancer properties, pyrazole compounds have demonstrated antiparasitic activities against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. In vitro studies indicated that certain pyrazoles could inhibit the growth of these parasites at concentrations that were non-toxic to human cells .
Case Studies
- Cytotoxicity Assessment :
- Antiparasitic Efficacy :
Data Table: Biological Activities of Related Pyrazole Compounds
Q & A
Q. What are the optimal synthetic routes for N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclization, alkylation, or condensation. For example, cyclization of substituted hydrazides using phosphorus oxychloride at 120°C has been employed for structurally similar pyrazole amines . Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction), with yields highly dependent on reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst choice. A stepwise approach starting from 1,5-diarylpyrazole templates is recommended, as seen in analogous compounds . Characterization via NMR and IR spectroscopy is critical to confirm intermediate structures .
Q. What validated analytical methods are recommended for characterizing this compound and its intermediates?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while mass spectrometry (MS) and high-resolution NMR (¹H/¹³C) are essential for structural elucidation. For example, IR spectroscopy can identify amine (-NH₂) and difluoromethyl (-CF₂H) functional groups, as demonstrated in studies of 1,3-dimethyl-1H-pyrazol-5-amine derivatives . X-ray crystallography may resolve ambiguities in stereochemistry, as applied to N-substituted pyrazole sulfonamides .
Q. What biological activities are reported for structurally similar pyrazole amines, and what assay systems are used?
Pyrazole derivatives exhibit anti-inflammatory, antimicrobial, and kinase inhibitory activities. For instance, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine showed anti-inflammatory effects in murine macrophage models , while 5-(trifluoromethyl)-1H-pyrazole analogs demonstrated activity in enzyme inhibition assays (e.g., uPAR-targeted virtual screening) . Standard assays include ELISA for cytokine profiling and broth microdilution for antimicrobial testing .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Pyrazole derivatives with halogen substituents (e.g., chloro or fluoromethyl groups) may pose toxicity risks. Safety protocols for 4-chloro-5-(trifluoromethyl)-1H-pyrazole recommend using fume hoods, nitrile gloves, and emergency eyewash stations . Waste disposal should comply with institutional guidelines for halogenated organics.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
SAR studies should systematically vary substituents on the pyrazole rings. For example:
- Substituent Position : The amine group at position 5 in 1-isopropyl-1H-pyrazol-5-amine is critical for hydrogen bonding with target proteins .
- Electron-Withdrawing Groups : Difluoromethyl (-CF₂H) enhances metabolic stability compared to methyl groups, as seen in analogs like 5-(trifluoromethyl)-1H-pyrazole .
- Bulkier Substituents : Isopropyl groups at position 1 reduce steric hindrance, improving binding affinity in kinase inhibitors .
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (Position) | Effect on Activity | Reference |
|---|---|---|
| -CF₂H (1) | ↑ Metabolic stability | |
| -NH₂ (5) | ↑ Hydrogen bonding | |
| -Isopropyl (1) | ↓ Steric hindrance |
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. For example, 1-(4-methoxyphenyl)-1H-pyrazol-5-amine showed variable antimicrobial activity depending on bacterial strain and solvent used . Reproducibility can be improved by:
Q. What computational approaches are suitable for predicting metabolic pathways and toxicity?
Density functional theory (DFT) calculations can predict oxidation sites for -CF₂H groups, while molecular docking identifies potential off-target interactions. For instance, virtual screening of pyrazole carboxamides against uPAR highlighted key binding residues . ADMET prediction tools (e.g., SwissADME) should incorporate data from structurally related compounds, such as 1,3-dimethyl-1H-pyrazol-5-amine .
Q. How can experimental design address reproducibility challenges in multi-step syntheses?
Randomized block designs with split-plot arrangements are effective, as demonstrated in pesticide studies . Key factors include:
- Reagent Batch : Test multiple suppliers for critical reagents (e.g., POCl₃).
- Catalyst Loading : Optimize via response surface methodology (RSM).
- Replication : Use ≥3 replicates per condition to account for variability .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme assays).
- Advanced Characterization : Consider synchrotron-based X-ray diffraction for resolving ambiguous crystallographic data .
- Ethical Compliance : Adhere to OECD guidelines for toxicity testing of novel pyrazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
